![molecular formula C16H20N4 B2641283 [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 1016756-27-6](/img/structure/B2641283.png)

[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

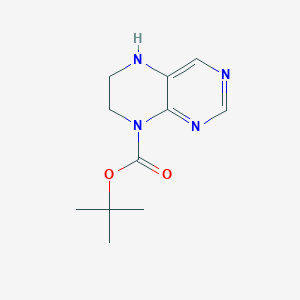

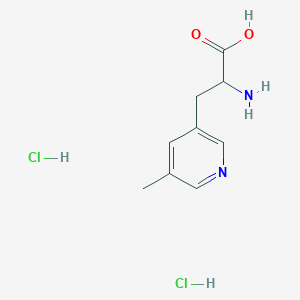

“[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the empirical formula C15H18N4 . It has been used as a leading compound in the synthesis of hybridizing molecules to enhance its biological activity with other heterocycles .

Synthesis Analysis

The synthesis of this compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which was obtained by a novel method with the reaction of N-phenylpiperazine and 2-chloro-5-nitropyridine . The compound was then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Molecular Structure Analysis

The molecular weight of “[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is 254.33 . The characterization of the compounds was completed using FT IR, 1 H-NMR, 13 C-NMR, HRMS spectroscopic methods and elemental analysis technique .Chemical Reactions Analysis

The compound was used in a series of substitution through cyclization and condensation reactions to synthesize thiazolidinone, 1,3,4-oxadiazole, and 1,2,4-triazole . Novel Mannich bases were obtained using oxazole and triazole hetero rings with primer or secondary amine compounds .Physical And Chemical Properties Analysis

“[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is a solid compound . Its empirical formula is C15H18N4 and it has a molecular weight of 254.33 .Aplicaciones Científicas De Investigación

- Role of A1 : A1 is a selective, competitive inhibitor of C1s, a key protease in the CP. It prevents downstream cleavage of complement components C4 and C2, making it an attractive target for therapeutic intervention .

- Applications :

Complement Pathway Inhibition

PET Tracer Development

Anticancer Activity

Mecanismo De Acción

Target of Action

The primary target of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is the C1s protein, a part of the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane .

Mode of Action

[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine interacts with the C1s protein in a competitive manner . It binds to the substrate recognition site of C1s, thereby inhibiting its activity .

Biochemical Pathways

By inhibiting the C1s protein, [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine affects the classical pathway (CP) of the complement system . This results in the suppression of the activation of downstream components of the CP, such as C4 and C2 .

Pharmacokinetics

Its molecular weight (25433 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of the C1s protein by [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine leads to a decrease in the activation of the classical pathway of the complement system . This can result in a reduction of inflammation and immune response .

Propiedades

IUPAC Name |

[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-12,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQCDYQQHCGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)

![2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2641210.png)

![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2641211.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2641219.png)

![[4-[(E)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2641221.png)

![2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2641222.png)

![7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one](/img/structure/B2641223.png)